2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and a hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with 2-bromo-5-ethoxybenzaldehyde in the presence of a base to form the corresponding benzyl ether. This intermediate is then reacted with hydrazine hydrate to form the final hydrazide product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl ethers or phenoxy derivatives.
Scientific Research Applications
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzyloxy and phenoxy groups may interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-methoxyphenyl]methylidene)acetohydrazide
- **2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-(4-fluorobenzyl)oxy]-1-naphthyl)methylidene)acetohydrazide
Uniqueness
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and ethoxy substituents further differentiates it from similar compounds, potentially leading to unique interactions with molecular targets .
Properties
Molecular Formula |
C24H23BrN2O4 |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H23BrN2O4/c1-2-29-23-13-8-20(25)14-19(23)15-26-27-24(28)17-31-22-11-9-21(10-12-22)30-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,27,28)/b26-15+ |
InChI Key |
SEGAGXXUNFHCJV-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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